molecular formula C10H6F3N3O2 B1421373 1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1221724-12-4

1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1421373
CAS No.: 1221724-12-4
M. Wt: 257.17 g/mol
InChI Key: IAMLWIIYRLEEKN-UHFFFAOYSA-N
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Description

1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, phenyl azide and a trifluoromethyl-substituted alkyne are commonly used.

    Carboxylation: The resulting triazole intermediate is then subjected to carboxylation, often using carbon dioxide under high pressure and in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods typically employ automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits promising antimicrobial properties. For instance, compounds containing triazole moieties have been synthesized and tested for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for developing new antibiotics .

Anticancer Potential

Research has also focused on the anticancer potential of this compound. In vitro studies demonstrated that derivatives of triazole compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound could serve as a lead compound for anticancer drug development .

Fungicides

The compound has been explored as a potential fungicide due to its ability to disrupt fungal cell membranes. Studies indicate that triazole derivatives can inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. This property makes this compound a candidate for agricultural applications in crop protection against fungal pathogens .

Synthesis of Polymers

In material science, this compound can be utilized in the synthesis of functional polymers. Its ability to act as a cross-linking agent in polymerization reactions allows for the development of materials with enhanced thermal stability and mechanical properties. Such materials are valuable in various industrial applications including coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

In a study published in RSC Advances, derivatives of triazole compounds were synthesized and screened for antimicrobial activity against several pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of triazole derivatives. The findings showed that these compounds could effectively inhibit the growth of various cancer cell lines through apoptosis induction. This reinforces the potential role of this compound in cancer therapy development .

Mechanism of Action

The mechanism of action of 1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to target proteins and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1-Phenyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
  • 1-Phenyl-5-(trifluoromethyl)-1H-tetrazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the triazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new pharmaceuticals and materials with tailored properties.

Biological Activity

1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1221724-12-4) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The chemical formula for this compound is C10H6F3N3O2, with a molecular weight of 257.17 g/mol. The trifluoromethyl group (-CF3) is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

PropertyValue
Chemical FormulaC10H6F3N3O2
Molecular Weight257.17 g/mol
CAS Number1221724-12-4
AppearancePowder

Anticancer Potential

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. The nitrogen-rich structure allows these compounds to form non-covalent interactions with various proteins and enzymes involved in cancer progression. Studies have shown that derivatives of triazoles can inhibit tumor growth in various cancer models, including lung and breast cancers .

In a recent study focusing on the synthesis of triazole derivatives, it was noted that the presence of the carboxylic acid group in this compound may enhance its solubility and bioavailability, crucial factors for effective drug action .

Antifungal Activity

The compound also shows promise as an antifungal agent. Triazoles are widely recognized for their antifungal properties due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The incorporation of a trifluoromethyl group has been linked to increased potency against various fungal strains .

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can act as a bioisostere for amides, allowing it to mimic natural substrates and inhibit enzymatic activity effectively .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored several triazole derivatives for their anticancer effects. Among them, compounds similar to this compound were tested against human cancer cell lines. The results indicated that these compounds exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxic effects on cancer cells compared to control groups .

Antifungal Efficacy Assessment

Another study investigated the antifungal activity of triazole derivatives against Candida albicans. The results showed that the inclusion of the trifluoromethyl group significantly enhanced antifungal potency. The compound was effective at lower concentrations than traditional antifungal agents, suggesting a potential alternative treatment option .

Properties

IUPAC Name

1-phenyl-5-(trifluoromethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-7(9(17)18)14-15-16(8)6-4-2-1-3-5-6/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMLWIIYRLEEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172066
Record name 1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221724-12-4
Record name 1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221724-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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